molecular formula C10H13BO3 B8200134 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane

2-(4-Methoxyphenyl)-1,3,2-dioxaborinane

Cat. No. B8200134
M. Wt: 192.02 g/mol
InChI Key: VJYUVWJFKJTXTK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C10H13BO3 and its molecular weight is 192.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrooptic Display Devices : Cyano derivatives of similar dioxaborinanes exhibit properties beneficial for electrooptic display devices, owing to their low nematic-isotropic transition temperatures and high positive dielectric anisotropy (Bezborodov & Lapanik, 1991).

  • Organic Synthesis : A study demonstrates that aminolysis of certain dioxaborinanes leads to β-keto amides and β-enamino carboxamides, suggesting potential applications in organic synthesis (Štefane & Polanc, 2007).

  • Vinylboronate Heck Couplings : Another derivative, 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, shows improved selectivity and stability for vinylboronate Heck couplings, making it a valuable reagent in this context (Lightfoot et al., 2003).

  • Hydrolytic Stability Analysis : The crystal structure of a related compound, 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, revealed its nearly planar dioxaborinane ring and unusual hydrolytic stability (Emsley et al., 1989).

  • Ferroelectric Liquid Crystalline Compounds : Compounds incorporating a 1,3,2-dioxaborinane ring have been synthesized and found to form chiral smectic C phases at ambient temperature, exhibiting ferroelectric properties (Matsubara et al., 1990).

properties

IUPAC Name

2-(4-methoxyphenyl)-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYUVWJFKJTXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-1,3,2-dioxaborinane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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